Antimicrobial Potency of Derived Diorganotin(IV) Complexes vs. Parent Schiff Base Ligands
Diorganotin(IV) complexes derived from 9H-xanthene-9-carbohydrazide Schiff bases exhibit substantially greater antimicrobial activity compared to the uncomplexed Schiff base ligands. Complex 7 demonstrated MIC values ranging from 0.0047–0.0098 µmol/mL against a panel of microbial strains, representing an activity enhancement of several orders of magnitude relative to the parent ligand [1]. Similarly, Complex 14 showed MIC values of 0.0045–0.0091 µmol/mL, and Complex 15 exhibited MIC values of 0.0043–0.0086 µmol/mL, both of which were comparable to the reference drug used in the study [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Complex 7: MIC range 0.0047–0.0098 µmol/mL; Complex 14: MIC range 0.0045–0.0091 µmol/mL; Complex 15: MIC range 0.0043–0.0086 µmol/mL |
| Comparator Or Baseline | Uncomplexed Schiff base ligands derived from 9H-xanthene-9-carbohydrazide (exact values not reported, but complexes were significantly more active) |
| Quantified Difference | Complexes exhibited several orders of magnitude higher potency than parent ligands; comparable to reference drug |
| Conditions | In vitro antimicrobial screening using serial dilution method against multiple microbial strains |
Why This Matters
This data confirms that 9H-xanthene-9-carbohydrazide is an essential precursor for generating highly potent antimicrobial agents when used to synthesize Schiff base ligands for metal complexation, a property not shared by simpler hydrazides.
- [1] Ragshaniya A, Asija S, Lal K, Deswal Y, Gupta NM, Barwa P, Poonia S. Exploring the antimicrobial, antioxidant efficacies and computational studies of tridentate ligands derived from xanthene Schiff base and their mononuclear diorganotin(IV) complexes. Inorganica Chimica Acta. 2025;579:122515. View Source
